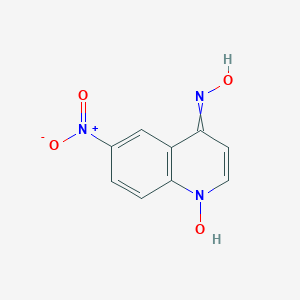
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine is a synthetic compound known for its significant biological and chemical properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its genotoxic and mutagenic effects, making it a valuable tool in scientific research, especially in the fields of cancer research and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, followed by recrystallization from methanol to obtain the pure compound . The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitroquinoline 1-oxide.
Reduction: It can be reduced to form 4-aminoquinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as phenylhydrazine and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include 4-nitroquinoline 1-oxide, 4-aminoquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
科学的研究の応用
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: While its industrial applications are less documented, it could potentially be used in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound forms stable adducts with DNA, leading to mutations and genotoxic effects. It is metabolized into a highly reactive intermediate, which then covalently binds to DNA, causing oxidative damage, single-strand breaks, and DNA-protein crosslinks . These interactions disrupt normal cellular processes and can lead to cell death or malignant transformation.
類似化合物との比較
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor to N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
4-Aminoquinoline: A derivative used in various pharmaceutical applications, including antimalarial drugs.
Quinoline: The parent compound, widely used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
This compound is unique due to its specific genotoxic properties and its ability to form stable DNA adducts. This makes it particularly valuable in research focused on understanding the mechanisms of mutagenesis and carcinogenesis .
特性
CAS番号 |
13442-15-4 |
|---|---|
分子式 |
C9H7N3O4 |
分子量 |
221.17 g/mol |
IUPAC名 |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
InChIキー |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















